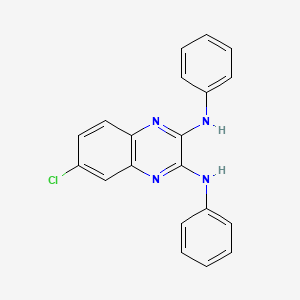
2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials . This compound, in particular, is of interest due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
The synthesis of quinoxaline derivatives, including 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl-, typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone . Various catalysts and reagents can be used to facilitate this reaction, such as molecular iodine, cerium ammonium nitrate, and sulfamic acid . The reaction is often carried out in solvents like methanol or acetic acid under reflux conditions . Industrial production methods may involve scalable and recyclable catalysts like titanium silicate (TS-1) to achieve high yields .
Chemical Reactions Analysis
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like manganese dioxide (MnO2) or ruthenium catalysts.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
68413-85-4 |
|---|---|
Molecular Formula |
C20H15ClN4 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
6-chloro-2-N,3-N-diphenylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C20H15ClN4/c21-14-11-12-17-18(13-14)25-20(23-16-9-5-2-6-10-16)19(24-17)22-15-7-3-1-4-8-15/h1-13H,(H,22,24)(H,23,25) |
InChI Key |
FAWDYLYVVKBRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N=C2NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
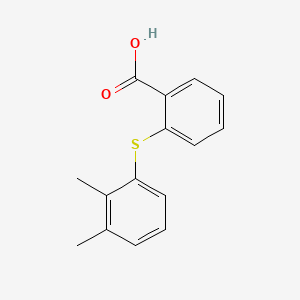
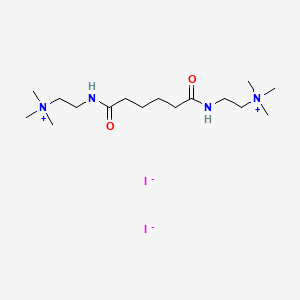
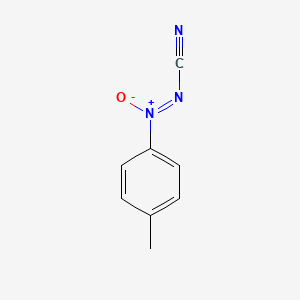
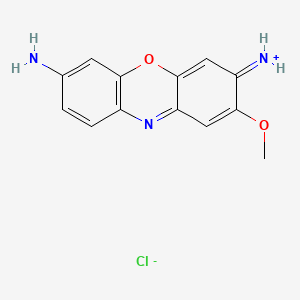
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
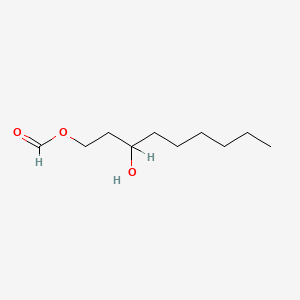
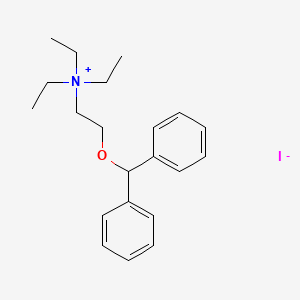
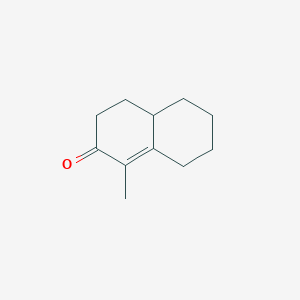

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
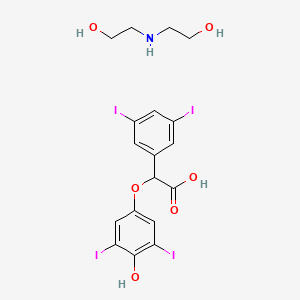
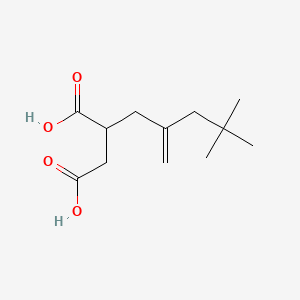
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
